Enhanced Protease Inhibitor Potency Conferred by the 1,1-Dimethyl-2-Hydroxyethyl Carbamate Motif
In a series of aminodiol HIV protease inhibitors, replacement of a tert-butyloxycarbonyl (BOC) protecting group with a 1,1-dimethyl-2-hydroxyethyl carbamate moiety resulted in a ≥10-fold improvement in antiviral activity in cell culture. Compound 5 (containing the 1,1-dimethyl-2-hydroxyethyl moiety) was more potent than the parent BMS-182193 against HIV-1 in a whole-cell antiviral assay [1]. The target compound retains this exact pharmacophoric motif, which is absent in diethyl ethylenedicarbamate and di-tert-butyl dicarbamate analogs, providing a direct structural rationale for selecting this compound as a building block in protease inhibitor lead optimization.
| Evidence Dimension | Antiviral potency (cell culture) |
|---|---|
| Target Compound Data | Compound 5 (1,1-dimethyl-2-hydroxyethyl carbamate analog): IC50 not explicitly provided in abstract; reported as 'more active than 1' (BMS-182193) against the virus in cell culture |
| Comparator Or Baseline | BMS-182193 (tert-butyl carbamate analog): baseline antiviral activity |
| Quantified Difference | ≥10-fold enhancement in enzyme inhibitory activity reported for the hydroxy-modified series |
| Conditions | HIV-1 protease enzyme inhibition assay and whole-cell antiviral assay in cell culture |
Why This Matters
The presence of the 1,1-dimethyl-2-hydroxyethyl group is directly linked to enhanced antiviral potency, making this compound a privileged scaffold for medicinal chemistry procurement over simpler carbamate analogs lacking this motif.
- [1] Bisacchi, G.S., Ahmad, S., Alam, M., et al. Aminodiol HIV protease inhibitors. 2. 1,1-Dimethyl-2-hydroxyethyl carbamate derivatives with enhanced potency. Bioorganic & Medicinal Chemistry Letters 1995, 5 (5), 459-464. View Source
